1-Nitro-3-(trifluoromethylsulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

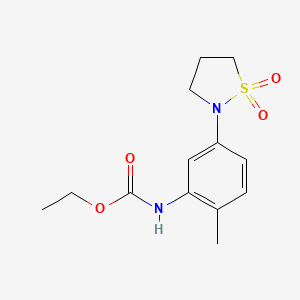

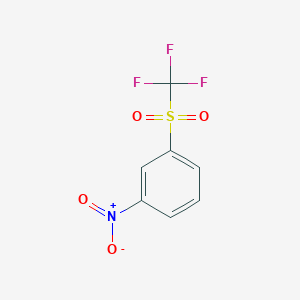

1-Nitro-3-(trifluoromethylsulfonyl)benzene is a chemical compound with the molecular formula C7H4F3NO4S . It is also known by other names such as 3-(Trifluoromethylsulfonyl)nitrobenzene .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a trifluoromethylsulfonyl group (-CF3SO2) attached to it . The molecular weight of this compound is 255.17100 .Aplicaciones Científicas De Investigación

Dissociative Electron Attachment Studies

Research on halocarbon-derivatives of nitro-benzene, including 1-nitro-3(1122-tetrafluoroethoxy)-benzene and 4-fluoro-3-nitro-benzo-trifluoride, explores their interactions with electrons. These studies are significant for understanding the electron capture processes and the formation of transient negative ions (TNIs) and dissociative attachment products in these compounds (Wnorowska, Kočišek, & Matejčík, 2014).

Solubility in Ionic Liquids

The solubility of various gases, including benzene, in ionic liquids such as 1-n-butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl) imide has been studied. This research helps in understanding the interactions and solubility behaviors of benzene and related compounds in different ionic liquids (Anthony, Anderson, Maginn, & Brennecke, 2005).

Synthesis and Nucleophilic Aromatic Substitution

Studies have been conducted on the synthesis and nucleophilic aromatic substitution of related compounds, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. These research efforts provide insights into the synthetic pathways and reactivity of such compounds, which are valuable for chemical synthesis and industrial applications (Ajenjo et al., 2016).

Applications in Organic Synthesis

There is research on the one-pot synthesis and asymmetric oxidation of similar compounds, such as 2-nitro-4-(trifluoromethyl)benzene containing sulfides. This showcases the potential of these compounds in organic synthesis, especially in the creation of enantiomerically enriched compounds (Rodygin, Rubtsova, Kutchin, & Slepukhin, 2011).

Crystallography and Structural Analysis

Research in crystallography has explored the structural properties of isomers of 3-nitrobenzotrifluoride, such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene. Understanding the crystal structures of these compounds helps in the development of new materials and in the analysis of their physical properties (Lynch & Mcclenaghan, 2003).

Gas Separation Processes

The application of ionic liquids for the separation of benzene from mixtures, such as hexane and benzene mixtures, has been researched. This is particularly relevant for industrial separation processes and environmental technology (Gonzalez et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 1-Nitro-3,5-bis(trifluoromethyl)benzene, indicates that it is considered hazardous. It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

1-nitro-3-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-2-5(4-6)11(12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAOZCLTNCRPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Difluorobenzyl)thio]aniline](/img/structure/B2789828.png)

![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)

![6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789835.png)

![[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2789838.png)

![1,7-Bis[(4-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2789840.png)

![4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2789843.png)

![4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2789845.png)